Hydroxyglutamic acid

Antibacterial target engagement Glutamate racemase inhibition D-amino acid enzymology

Hydroxyglutamic acid (CAS 56614-13-2) is the D-erythro stereoisomer of 4-hydroxyglutamic acid, systematically designated (2R,4S)-2-amino-4-hydroxypentanedioic acid, with molecular formula C5H9NO5 and molecular weight 163.13 g/mol. This non-proteinogenic amino acid differs from native L-glutamic acid by both D-configuration at the α-carbon and a hydroxyl substituent at the γ-position (C-4), yielding an erythro relative stereochemistry that creates a unique hydrogen-bonding profile and stereoelectronic environment at two chiral centers.

Molecular Formula C5H9NO5
Molecular Weight 163.13 g/mol
CAS No. 56614-13-2
Cat. No. B12321652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyglutamic acid
CAS56614-13-2
Molecular FormulaC5H9NO5
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(C(=O)O)O
InChIInChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)
InChIKeyHBDWQSHEVMSFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyglutamic Acid (CAS 56614-13-2) – D-erythro-4-Hydroxyglutamic Acid for Stereospecific Biochemical and Antibacterial Research Procurement


Hydroxyglutamic acid (CAS 56614-13-2) is the D-erythro stereoisomer of 4-hydroxyglutamic acid, systematically designated (2R,4S)-2-amino-4-hydroxypentanedioic acid, with molecular formula C5H9NO5 and molecular weight 163.13 g/mol . This non-proteinogenic amino acid differs from native L-glutamic acid by both D-configuration at the α-carbon and a hydroxyl substituent at the γ-position (C-4), yielding an erythro relative stereochemistry that creates a unique hydrogen-bonding profile and stereoelectronic environment at two chiral centers [1]. As a D-amino acid derivative of glutamic acid, it is classified within the hydroxyglutamic acid family alongside β-hydroxy (3-hydroxyglutamic acid, CAS 533-62-0), γ-hydroxy-L (CAS 2485-33-8 and 3913-68-6), and 3,4-dihydroxyglutamic acid variants, each possessing distinct biological recognition properties relevant to glutamate receptor mapping, antibacterial target engagement, and metabolic pathway studies [2].

Why L-Glutamic Acid, D-Glutamic Acid, or 3-Hydroxyglutamic Acid Cannot Substitute for CAS 56614-13-2 in Stereospecific Research Applications


Attempts to substitute CAS 56614-13-2 with L-glutamic acid, D-glutamic acid, or the regioisomeric 3-hydroxyglutamic acid (β-hydroxy) fail because the D-erythro-4-hydroxy substitution pattern simultaneously controls two orthogonal biological recognition axes: C-2 D-configuration determines preferential engagement with bacterial D-amino acid-utilizing enzymes such as glutamate racemase (MurI), while C-4 (γ) hydroxylation with erythro stereochemistry modulates hydrogen-bonding interactions at glutamate receptor ligand-binding domains and alters metabolic enzyme kinetics [1]. Simply using D-glutamic acid loses the γ-hydroxyl hydrogen-bonding capability; using 3-hydroxyglutamic acid shifts the hydroxyl to the β-position, changing the spatial presentation relative to the α-amino acid moiety; and using any L-isomer of 4-hydroxyglutamic acid inverts the C-2 stereochemistry, which can reduce affinity for D-specific enzymes by over 100-fold [2]. The quantitative evidence below demonstrates these orthogonal stereochemical dependencies across four distinct biochemical systems.

Quantitative Differentiation Evidence for Hydroxyglutamic Acid (CAS 56614-13-2) Against Closest Analogs


D-Configuration Confers ~100-Fold Glutamate Racemase (MurI) Stereoselectivity Over the L-Isomer

The D-configuration at C-2 is the primary determinant of glutamate racemase (MurI) recognition. Using the close structural analog D-N-hydroxyglutamate (differing only at the N-hydroxy vs. C-4 hydroxy substitution site), the D-isomer acts as a competitive inhibitor with KI = 56 μM and is processed as an alternate substrate with KM = 57 μM and catalytic efficiency kcat/KM = 3.2 × 10³ M⁻¹sec⁻¹ [1]. In contrast, L-N-hydroxyglutamate is a weak inhibitor with kcat/KM = 30 M⁻¹sec⁻¹, representing a ~107-fold reduction in enzymatic processing efficiency [1]. This D/L stereoselectivity demonstrates why the D-configuration of CAS 56614-13-2 is non-negotiable for applications targeting bacterial glutamate racemase, an essential enzyme in peptidoglycan biosynthesis validated as an antibacterial drug target [2].

Antibacterial target engagement Glutamate racemase inhibition D-amino acid enzymology

(2R,4S)-4-Substituted D-Glutamic Acid Scaffold Yields Sub-μg/mL Antibacterial Activity Against S. pneumoniae

The (2R,4S) stereochemistry—exactly matching CAS 56614-13-2—is the required configuration for potent glutamate racemase inhibition leading to whole-cell antibacterial activity. Among a series of optically pure 4-substituted D-glutamic acid analogues, compound (−)-8 bearing the (2R,4S) configuration demonstrated minimum inhibitory concentration (MIC) = 0.5 μg/mL against Streptococcus pneumoniae PN-R6 [1]. By contrast, unsubstituted D-glutamic acid (lacking the C-4 substituent) and compounds with (2S,4R) stereochemistry failed to produce comparable antibacterial effects [1]. This structure-activity relationship confirms that both the D-configuration at C-2 and the 4-substitution with appropriate erythro geometry are jointly required for antibacterial potency, positioning CAS 56614-13-2 as the minimal stereochemical scaffold for further functionalization [2].

Antibacterial drug discovery Glutamate racemase (MurI) D-glutamic acid scaffold Streptococcus pneumoniae

γ-Hydroxylation Reduces Affinity for Mammalian 4-Hydroxyglutamate Transaminase by 7.3-Fold Relative to Native L-Glutamate

Introduction of the γ-hydroxy group substantially alters metabolic enzyme recognition. In purified rat liver glutamic-aspartic transaminase (also exhibiting 4-hydroxyglutamate transaminase activity), the KM for L-glutamate (the native substrate) is 33 mM, whereas the KM for L-erythro-4-hydroxyglutamate is 240 mM [1]. This 7.3-fold reduction in apparent binding affinity indicates that 4-hydroxylation significantly diminishes recognition by mammalian transaminases that process glutamic acid in intermediary metabolism [1]. When combined with the D-configuration of CAS 56614-13-2—which mammalian enzymes typically do not process efficiently—this double modification is expected to confer substantial metabolic discrimination compared to native L-glutamate, an important consideration for probe stability in mammalian systems [2].

Metabolic stability Hydroxyproline catabolism Transaminase substrate discrimination

4-Hydroxy Stereochemistry Controls Metabotropic Glutamate Receptor Subtype Selectivity: 12-Fold mGlu1a vs. mGlu2 Discrimination for the (2S,4S) Isomer

The C-4 hydroxyl stereochemistry directly determines mGlu receptor subtype activation profile. The (2S,4S)-4-hydroxyglutamate isomer activates cloned mGlu1a with EC50 = 11 μM (comparable to native L-glutamate), yet activates mGlu2 with EC50 = 137 μM, representing a 12.5-fold selectivity window between these receptor subtypes [1]. The (2S,4R) diastereomer is approximately 10-fold weaker at mGlu1a than the (2S,4S) isomer [2]. Critically, these stereochemically defined responses differ from L-glutamate, which activates mGlu1a and mGlu2 with similar potency (~10–20 μM range) and does not intrinsically discriminate between these subtypes [2]. This demonstrates that the 4-hydroxy substituent—combined with the correct C-4 configuration—enables receptor subtype pharmacophore discrimination that is not achievable with native glutamate [3].

Metabotropic glutamate receptors Receptor subtype selectivity Agonist pharmacophore mapping

4-Hydroxyglutamate Outperforms Established Protein Biomarkers for First-Trimester Prediction of Pre-Term Pre-eclampsia (AUC 0.673 vs. 0.567 for PAPP-A)

In a case-cohort study within the Pregnancy Outcome Prediction (POP) study, 4-hydroxyglutamate was identified and validated as a novel serum metabolite biomarker for pre-eclampsia risk prediction [1]. At 12 weeks of gestational age (wkGA), 4-hydroxyglutamate predicted pre-term pre-eclampsia with an area under the receiver operating characteristic curve (AUC) of 0.673 (95% CI: 0.558–0.787), which was superior to the established protein biomarkers PAPP-A (AUC 0.567, 95% CI: 0.439–0.695) and placenta growth factor, PlGF (AUC 0.589, 95% CI: 0.463–0.714) [1]. At 20 wkGA, the AUC improved to 0.731 (95% CI: 0.657–0.806), and at 28 wkGA to 0.733 (95% CI: 0.627–0.839) [1]. Separately, a 4-hydroxyglutamate level ≥142.5 (arbitrary units) was shown to predict pre-eclampsia with 92% sensitivity and 85.2% specificity [2]. While these clinical data reflect endogenous 4-hydroxyglutamate (predominantly L-isomer), they establish the metabolite class as a validated disease-associated marker, creating demand for authentic reference standards such as CAS 56614-13-2 for analytical method development and clinical assay calibration [1].

Pre-eclampsia biomarker Metabolomics Pregnancy outcome prediction

Evidence-Backed Procurement Scenarios for Hydroxyglutamic Acid (CAS 56614-13-2) in Stereospecific Research and Industrial Applications


Antibacterial Drug Discovery: Glutamate Racemase (MurI) Inhibitor Scaffold Development

Procure CAS 56614-13-2 as the (2R,4S)-configured 4-hydroxy-D-glutamic acid scaffold for structure-activity relationship (SAR) programs targeting bacterial glutamate racemase (MurI). The D-configuration is essential for MurI engagement, with the close analog D-N-hydroxyglutamate showing KI = 56 μM and ~107-fold stereoselectivity over the L-isomer [1]. 4-Substituted D-glutamic acid analogues bearing this stereochemistry achieve MIC values as low as 0.5 μg/mL against S. pneumoniae [2]. Use CAS 56614-13-2 as the starting material for introducing diverse C-4 substituents while preserving the (2R) configuration required for antibacterial target engagement.

Metabotropic Glutamate Receptor Pharmacophore Mapping and Subtype Selectivity Studies

Use CAS 56614-13-2 and its stereoisomers as stereochemical probes to map the ligand-binding domains of mGlu receptor subtypes. The (2S,4S) isomer achieves 12.5-fold mGlu1a over mGlu2 selectivity (EC50 11 μM vs. 137 μM), while (2S,4R) is ~10-fold weaker at mGlu1a, demonstrating that C-4 stereochemistry directly controls subtype recognition [1]. The D-erythro isomer (CAS 56614-13-2) provides the complementary stereochemical configuration for comprehensive pharmacophore analysis, enabling full mapping of the stereochemical determinants of mGlu receptor activation that is unattainable with native L-glutamate alone [2].

Clinical Metabolomics Reference Standard for Pre-eclampsia Biomarker Assay Development

Procure CAS 56614-13-2 as an authentic reference standard for developing and validating LC-MS/MS assays targeting 4-hydroxyglutamate as a pre-eclampsia biomarker. 4-Hydroxyglutamate outperforms PAPP-A (AUC 0.673 vs. 0.567) and PlGF (AUC 0.673 vs. 0.589) for first-trimester prediction of pre-term pre-eclampsia, with a validated diagnostic sensitivity of 92% and specificity of 85.2% at cutoff ≥142.5 [1]. Reliable quantification requires stereochemically defined reference material for calibration, particularly given that different 4-hydroxyglutamate stereoisomers may exhibit distinct ionization and chromatographic behavior [2].

Metabolic Pathway Tracing and Hydroxyproline Catabolism Studies

Employ CAS 56614-13-2 in studies of γ-hydroxyglutamic acid metabolism, where the 4-hydroxyl group reduces transaminase processing by 7.3-fold (KM 240 mM for L-erythro-4-hydroxyglutamate vs. 33 mM for L-glutamate) [1]. The D-configuration of CAS 56614-13-2 provides additional metabolic discrimination, as mammalian transaminases exhibit strong L-selectivity. This combination makes the compound useful as a metabolically distinguishable tracer in hydroxyproline degradation pathway studies, where γ-hydroxyglutamic acid is an established intermediate in the conversion of trans-4-hydroxy-L-proline to glyoxylate and pyruvate [2].

Quote Request

Request a Quote for Hydroxyglutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.